5-Fluoro-6-methylbenzoxazole
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Overview
Description
5-Fluoro-6-methylbenzoxazole is a heterocyclic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains a fluorine atom at the 5th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-6-methylbenzoxazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated reagents. For instance, the reaction of 2-amino-4-fluoro-5-methylphenol with formic acid under reflux conditions can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalytic systems to enhance yield and efficiency. Catalysts such as samarium triflate have been employed to facilitate the cyclization process in aqueous media, providing a greener and more efficient route to the compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylbenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole compounds.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
5-Fluoro-6-methylbenzoxazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against lung carcinoma cells.
Biological Research: The compound has shown activity against various microbial strains, making it a candidate for antimicrobial research.
Material Science: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylbenzoxazole involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of deoxythymidine monophosphate (dTMP), causing cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzoxazole
- 6-Fluoro-2-methylbenzoxazole
- 5-Fluoro-2-methylbenzothiazole
Uniqueness
5-Fluoro-6-methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Biological Activity
5-Fluoro-6-methylbenzoxazole is a heterocyclic compound belonging to the benzoxazole family, notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.
This compound has a molecular formula of C_8H_6F_N_O and a molecular weight of approximately 155.14 g/mol. The presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the benzoxazole ring significantly influences its reactivity and biological activity. The electronegative fluorine enhances its interaction with biological targets, making it a compound of interest in drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its mechanisms of action involve interactions with various cellular components, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate effectiveness against specific bacterial strains. The compound's structure allows it to interfere with microbial growth by inhibiting essential cellular functions.
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. It has been reported to inhibit tumor cell proliferation by disrupting microtubule dynamics, which is crucial for cell division. For instance, research on its derivatives revealed cytotoxic effects on human lung carcinoma A-549 cells while sparing healthy hepatocytes at low concentrations .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells.
- Interaction with Tubulin : Research suggests that it affects tubulin polymerization, essential for maintaining cellular structure and function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Fluoro-2-methylbenzothiazole | Contains a thiazole ring | Exhibits different biological activities |
6-Chloro-5-fluorobenzoxazole | Chlorine substituent at position 6 | Enhanced reactivity due to chlorine |
5-Fluoro-2-methylbenzoic acid | Carboxylic acid functional group | Used as a precursor in drug synthesis |
7-Fluoro-2-methylbenzothiazole | Fluorine at position 7 on thiazole | Potentially different antimicrobial activity |
The distinct combination of functional groups in this compound contributes to its unique reactivity and biological interactions compared to other benzoxazole derivatives.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives of this compound exhibited selective cytotoxicity towards lung cancer cells while being non-toxic to healthy cells. For example, compounds showed over 30% cytotoxicity against A-549 cells at concentrations as low as 10 µM .
- Antimicrobial Efficacy : A study highlighted the antimicrobial properties of various benzoxazole derivatives, including this compound, showcasing their effectiveness against specific bacterial strains through disruption of cellular integrity .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChI Key |
JJWZWQSBEJAZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=CO2 |
Origin of Product |
United States |
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